molecular formula C6H14ClNO B11919774 1-Methylpiperidin-3-ol hydrochloride

1-Methylpiperidin-3-ol hydrochloride

Cat. No.: B11919774
M. Wt: 151.63 g/mol
InChI Key: NGRIOGQBDNKTFC-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Chemical Biology

Piperidine and its derivatives are fundamental building blocks in the creation of pharmaceuticals and fine chemicals. ijnrd.orgnih.gov The piperidine ring is a common feature in numerous drug classes, including antihistamines, antipsychotics, analgesics, and antivirals. ijnrd.org Its prevalence stems from the structural and functional advantages it imparts to a molecule. The introduction of a piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. colab.wsthieme-connect.com

In modern organic synthesis, the development of efficient methods for constructing and functionalizing piperidine rings is a significant area of research. nih.gov Synthetic strategies often involve the hydrogenation of pyridine (B92270) precursors or various cyclization reactions. nih.gov The versatility of the piperidine structure allows for the creation of a diverse range of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems, each with unique properties and applications. nih.gov Beyond pharmaceuticals, piperidine derivatives are utilized as agrochemicals, corrosion inhibitors, solvents, and catalysts. ijnrd.org

Structural Classification of 1-Methylpiperidin-3-ol Hydrochloride as a Piperidine Derivative and its Relationship to Alkaloids

This compound is a derivative of piperidine. stenutz.eunist.gov Its structure consists of a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a hydroxyl group at position 3. stenutz.eunist.gov The "hydrochloride" designation indicates that it is the salt formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid. This salt form often enhances the compound's stability and water solubility.

The core piperidine structure is also a key feature of a large class of naturally occurring compounds known as alkaloids. nih.gov Alkaloids are nitrogen-containing organic compounds produced by a wide variety of organisms, including plants, animals, and fungi. nih.gov Many alkaloids exhibit significant physiological activity and have been used for centuries in traditional medicine. Piperidine alkaloids, specifically, are derived from the amino acid lysine (B10760008) and are characterized by the presence of the piperidine ring system. nih.gov While 1-Methylpiperidin-3-ol itself may not be a naturally occurring alkaloid in the strictest sense, its structural similarity places it within this important chemical family and highlights its potential as a synthon for accessing more complex, biologically active molecules.

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research involving this compound and its parent compound, 1-methylpiperidin-3-ol, primarily focuses on its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 1-methylpiperidine (B42303) have been investigated for their potential as 5-HT1F agonists and in the development of factor Xa inhibitors. researchgate.netgoogle.com

The synthesis of various piperidine derivatives, including those originating from 1-Methylpiperidin-3-ol, is a continuous area of investigation. Researchers are exploring novel and efficient synthetic routes to create libraries of compounds for biological screening. nih.govmdpi.com The development of methods for the stereoselective synthesis of chiral piperidine derivatives is particularly important, as the specific three-dimensional arrangement of atoms can dramatically influence biological activity. colab.wsthieme-connect.com While specific, large-scale research trends focusing solely on this compound are not extensively documented in publicly available literature, its role as a fundamental building block ensures its continued relevance in the broader context of medicinal chemistry and drug discovery.

Chemical and Physical Properties of 1-Methylpiperidin-3-ol

PropertyValueSource
Molecular Formula C6H13NO stenutz.eunist.govnih.gov
Molecular Weight 115.17 g/mol nist.govnih.gov
CAS Registry Number 3554-74-3 stenutz.eunist.gov
IUPAC Name 1-methylpiperidin-3-ol stenutz.eunist.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-methylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-2-3-6(8)5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

NGRIOGQBDNKTFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)O.Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes to 1-Methylpiperidin-3-ol Hydrochloride

Established methods for the synthesis of this compound often prioritize efficiency and scalability. These routes typically involve the transformation of readily available starting materials.

A primary and widely utilized method for preparing 1-Methylpiperidin-3-ol is the catalytic reduction of its corresponding ketone precursor, 1-Methylpiperidin-3-one (B1359798). uni.luchemspider.com This transformation is typically achieved through catalytic hydrogenation, employing a variety of metal catalysts and hydrogen sources.

The process involves the addition of hydrogen across the carbonyl group of the 1-Methylpiperidin-3-one, resulting in the desired hydroxyl functionality. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum-based catalysts, and nickel catalysts. The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures, depending on the chosen catalyst and substrate.

For instance, the hydrogenation of 1-Methylpiperidin-3-one can be performed using a heterogeneous catalyst like 10% Rh/C in water at 80°C under 5 atm of H2 pressure. organic-chemistry.org This method offers a mild and effective route to the corresponding piperidinol. Another approach involves the use of borane-ammonia (H3N-BH3) as a hydrogen source with a RuCl3·xH2O precatalyst, which provides the alicyclic heterocycle in good yield. organic-chemistry.org

The final step to obtain the hydrochloride salt involves treating the resulting 1-Methylpiperidin-3-ol with hydrochloric acid.

Table 1: Catalysts and Conditions for the Reduction of 1-Methylpiperidin-3-one

CatalystHydrogen SourceSolventTemperaturePressureReference
10% Rh/CH₂Water80°C5 atm organic-chemistry.org
RuCl₃·xH₂OH₃N-BH₃Not SpecifiedNot SpecifiedNot Specified organic-chemistry.org

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical intermediates, offering improved efficiency and safety. rsc.org This technology can be applied to the synthesis of piperidine (B6355638) scaffolds, including precursors to 1-Methylpiperidin-3-ol. acs.orgacs.org

Flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch methods. rsc.org For the synthesis of piperidines, a continuous flow protocol has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, providing a range of functionalized piperidines in high yields and diastereoselectivities within minutes. organic-chemistry.orgacs.orgacs.org While not a direct synthesis of this compound, these methods demonstrate the potential of flow chemistry to efficiently produce highly substituted piperidine intermediates that could be further elaborated to the target molecule. The scalability of these flow processes makes them attractive for industrial applications. acs.orgacs.org

Another synthetic avenue to 1-Methylpiperidin-3-ol involves the use of 3-hydroxypyridine (B118123) as a starting material. google.com This approach typically involves a series of steps including reduction of the pyridine (B92270) ring, protection of the nitrogen atom, and subsequent chemical modifications.

The synthesis can commence with the reduction of 3-hydroxypyridine to 3-hydroxypiperidine. google.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) in an alkaline solution. google.com Following the reduction, the nitrogen of the piperidine ring is often protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. The resulting N-Boc-3-hydroxypiperidine can then be methylated at the nitrogen atom, followed by deprotection to yield 1-Methylpiperidin-3-ol. The final step is the formation of the hydrochloride salt.

A patent describes a method for synthesizing 1-BOC-3-piperidone from 3-hydroxypyridine, which involves reduction, Boc protection, and then Oppenauer oxidation. google.com This piperidone can then be reduced to the corresponding alcohol as described in section 2.1.1.

Asymmetric Synthesis of Chiral 1-Methylpiperidin-3-ol Enantiomers and Diastereomers

The presence of a stereocenter at the C3 position of the piperidine ring means that 1-Methylpiperidin-3-ol can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric synthetic methods crucial.

Enantioselective reduction of prochiral precursors is a powerful strategy for accessing chiral piperidines. nih.govacs.org This can involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reduction of a double bond or a carbonyl group within a pyridine or piperidone precursor.

One approach involves the iridium-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts. nih.govacs.org Using a chiral phosphine (B1218219) ligand, such as MeO-BoQPhos, high levels of enantioselectivity can be achieved in the reduction of 2-alkyl-pyridinium salts. nih.govacs.org While this method has been demonstrated for 2-substituted piperidines, the principles can be extended to the synthesis of chiral 3-substituted piperidines.

Another strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine. nih.govacs.orgorganic-chemistry.org This method allows for the introduction of a substituent at the 3-position with high enantioselectivity. nih.govacs.orgorganic-chemistry.org Subsequent reduction of the remaining double bond and deprotection would yield the chiral 3-substituted piperidine. These methods provide access to enantioenriched piperidines that are valuable precursors to a variety of biologically active molecules. nih.govacs.org

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. acs.orgresearchgate.net This strategy can be effectively applied to the synthesis of chiral piperidines.

For example, a modular strategy for the synthesis of trisubstituted chiral piperidines has been developed starting from a chiral pool precursor. acs.org This method involves a formal [4+2] cyclization followed by a series of diastereoselective transformations to yield a highly functionalized piperidine intermediate. acs.org While this specific example leads to a more complex piperidine, the underlying principles of using a chiral starting material to induce stereochemistry can be applied to the synthesis of enantiomerically pure 1-Methylpiperidin-3-ol.

Another approach involves the use of chiral amines to induce asymmetry in the formation of the piperidine ring. rsc.org An effective protecting group strategy can be employed to achieve enantiopure piperidines with high chirality retention. rsc.org Furthermore, asymmetric synthesis of substituted piperidones can be achieved through the alkylation of a chiral N-protected piperidin-2-one, derived from a chiral starting material like D-phenylglycinol. researchgate.net The resulting chiral piperidone can then be converted to the desired chiral 1-Methylpiperidin-3-ol.

Diastereoselective Control in the Synthesis of Piperidinol Systems

Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical consideration in the synthesis of complex molecules like substituted piperidinols. numberanalytics.comnumberanalytics.com The spatial arrangement of atoms can significantly influence a molecule's biological activity. numberanalytics.com High diastereoselectivity is therefore a key goal in synthetic design to ensure the desired therapeutic effect and minimize potential off-target activities. numberanalytics.comnumberanalytics.com

Several factors influence the diastereoselectivity of a reaction, including:

Steric Effects: The size and arrangement of substituents on the reacting molecules can hinder or favor certain approaches, leading to the preferential formation of one diastereomer. numberanalytics.com

Electronic Effects: The distribution of electron density in the reactants can dictate the trajectory of the reaction. numberanalytics.com

Chiral Auxiliaries and Catalysts: The use of chiral molecules to guide the stereochemical outcome of a reaction is a powerful strategy to achieve high diastereoselectivity. numberanalytics.com

Reaction Conditions: Parameters such as temperature, solvent, and pressure can also impact the diastereomeric ratio of the products. numberanalytics.com

In the context of piperidinol synthesis, achieving specific stereoisomers is crucial. For instance, the synthesis of 2,3,6-trisubstituted piperidines has been accomplished with a high degree of diastereoselectivity. nih.gov This was achieved by controlling the relative stereochemistry at different carbon atoms of the piperidine ring through methods like kinetic protonation or thermodynamic equilibration of a nitro group, followed by stereocontrolled imine reductions. nih.gov The choice of reducing agent, such as triacetoxyborohydride (B8407120) or triethylsilane/TFA, was instrumental in establishing the desired cis or trans relationship between substituents at the C-2 and C-6 positions. nih.gov

Similarly, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a related piperidine derivative, highlights the importance of reaction conditions in controlling diastereoselectivity. researchgate.net The choice of whether to protect a hydroxyl group during an alkylation step significantly impacted the diastereomeric excess of the product. researchgate.net

These examples underscore the necessity of carefully selecting reagents and reaction conditions to control the three-dimensional structure of the final piperidinol product, thereby ensuring the synthesis of the desired biologically active isomer.

Intramolecular Cyclization and Ring-Forming Reactions for Piperidine Systems

Intramolecular cyclization, a process where a single molecule containing two reactive functional groups reacts to form a ring, is a powerful and widely used strategy for the synthesis of piperidine rings.

Radical cyclization offers a versatile method for constructing piperidine rings. nih.govacs.org These reactions often proceed via a 6-exo cyclization of a radical onto an unsaturated system, such as an α,β-unsaturated ester. nih.govacs.org This approach has been successfully applied to the synthesis of 2,4,5-trisubstituted piperidines, yielding a limited number of diastereoisomers with varying ratios. nih.govacs.org

One notable method involves the use of a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which has proven effective for producing various piperidines. nih.gov Another approach utilizes a copper catalyst to initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical that cyclizes. nih.gov

The diastereoselectivity of these radical cyclizations can be influenced by the nature of the radical-stabilizing group. For instance, vinyl or phenyl groups have been shown to afford diastereomeric ratios ranging from 3:2 to 40:1. nih.govacs.org Furthermore, the use of tris(trimethylsilyl)silane (B43935) as a radical mediator has been shown to enhance diastereoselectivity in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates compared to tributyltin hydride. organic-chemistry.org

A boryl radical-mediated cyclization of 1,6-enynes represents another innovative strategy for preparing piperidines. thieme-connect.com This chemo- and regioselective method yields alkyl- or alkenyl-borylated piperidines, which are versatile building blocks for further synthetic transformations. thieme-connect.com The reaction proceeds with good to moderate yields and exclusively affords the trans-diastereoisomer when a radical-stabilizing group is present. thieme-connect.com

Radical Cyclization Method Key Features Products
Cobalt(II)-catalyzed cyclization of amino-aldehydes nih.govEffective for various piperidinesSubstituted piperidines
Copper-catalyzed N-radical cyclization nih.govInvolves 1,5-HATSubstituted piperidines
6-exo cyclization of stabilized radicals nih.govacs.orgDiastereoselective (ratios 3:2 to 40:1)2,4,5-trisubstituted piperidines
Boryl radical-mediated cyclization of 1,6-enynes thieme-connect.comChemo- and regioselective, trans-selectiveAlkyl- or alkenyl-borylated piperidines

Reductive hydroamination provides a direct route to piperidines from acyclic precursors. This method involves the addition of an amine to an unsaturated carbon-carbon bond, followed by reduction. The intramolecular reductive hydroamination/cyclization cascade of alkynes is a notable example, proceeding through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov

The success of this reaction can be sensitive to the electronic nature of the substituents. For instance, strong electron-releasing groups on an aryl ring can lead to hydrolysis byproducts, while electron-withdrawing groups may inhibit the reaction altogether. nih.gov

In a different approach, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, catalyzed by a rhodium complex, yields 3-arylpiperidines in high yield. organic-chemistry.org This reaction exhibits high diastereomeric excess when substituents are present at the β-position relative to the amino group. organic-chemistry.org

Reductive Hydroamination Method Catalyst/Reagents Key Features Products
Intramolecular cascade of alkynes nih.govAcid-mediatedForms enamine/iminium ion intermediatesSubstituted piperidines
Intramolecular anti-Markovnikov hydroamination organic-chemistry.org[Rh(COD)(DPPB)]BF4High yield and diastereoselectivity3-Arylpiperidines

Oxidative amination of unactivated alkenes presents another modern approach to piperidine synthesis. A gold(I)-catalyzed method allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysis has also been employed for the enantioselective version of this reaction. nih.gov

Copper(II) carboxylates can promote the intramolecular carboamination of unactivated alkenes to afford N-functionalized piperidines. nih.gov These reactions are efficient for both aromatic and aliphatic δ-alkenyl N-arylsulfonamides. nih.gov The use of microwave heating can significantly reduce reaction times. nih.gov

Furthermore, a palladium-catalyzed intramolecular aerobic oxidative amination of alkenes provides access to various six-membered N-heterocycles, including piperidines. researchgate.net

Oxidative Amination Method Catalyst Key Features Products
Gold(I)-catalyzed amination of alkenes nih.govGold(I) complexDifunctionalization of double bondSubstituted piperidines with O-substituent
Copper(II)-promoted carboamination nih.govCopper(II) carboxylateForms N-functionalized piperidinesSubstituted piperidines
Palladium-catalyzed aerobic amination researchgate.netPalladiumForms various six-membered N-heterocyclesPiperidines, morpholines, etc.

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgresearchgate.net The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom, such as a ketone. wikipedia.orgresearchgate.net

The mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.orgyoutube.com The enol form of the ketone then acts as a nucleophile, attacking the electrophilic iminium ion to form the Mannich base. wikipedia.orgyoutube.com

This reaction is highly valuable in the synthesis of various natural products and pharmaceuticals. nih.govgijash.com In the context of piperidine synthesis, the Mannich reaction can be a key step in constructing the heterocyclic ring or introducing functional groups. For instance, the reaction has been used to synthesize 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have shown potential as anti-cancer agents. nih.gov

The versatility of the Mannich reaction is further demonstrated by its application in the structural modification of natural products, where it can be used to introduce piperazine (B1678402) rings and other amine-containing moieties, often enhancing the biological activity of the parent molecule. nih.gov

Mannich Reaction Variant Components Product Application
Classical Mannich Reaction wikipedia.orgresearchgate.netAldehyde, Amine, Active Hydrogen Compoundβ-Amino Carbonyl (Mannich Base)Synthesis of natural products and pharmaceuticals
Synthesis of piperidin-4-ones nih.govAldehyde, Ammonium (B1175870) Acetate (B1210297), 3-Chloro-2-butanone3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesAnti-cancer agents
Modification of natural products nih.govFormaldehyde, Secondary Amine, Natural ProductMannich base derivatives of natural productsEnhancement of biological activity

Palladium-catalyzed cyclization reactions are highly effective for the stereoselective synthesis of substituted piperidines. A notable application is the synthesis of the trans-2,6-disubstituted piperidin-3-ol scaffold, a characteristic feature of alkaloids like iso-6-spectaline (B1247992) and spectaline. nih.gov

A convergent synthesis of (-)-iso-6-spectaline has been achieved using a Pd(II)-catalyzed diastereoselective cyclization to prepare a key cis-2,6-disubstituted piperidin-3-ol intermediate. nih.gov This intermediate is then subjected to a cross-metathesis reaction to introduce a long alkyl chain, ultimately yielding the target natural product. nih.gov

Palladium catalysis has also been instrumental in the synthesis of other substituted piperidines. For example, a Pd-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, utilizing a specially designed pyridine-oxazoline (Pyox) ligand, provides chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions. organic-chemistry.org

Palladium-Catalyzed Method Key Reaction Product Scaffold Example Application
Diastereoselective Cyclization nih.govPd(II)-catalyzed cyclizationcis-2,6-disubstituted piperidin-3-olSynthesis of (-)-iso-6-spectaline
Asymmetric Aminoacetoxylation organic-chemistry.org6-endo aminoacetoxylationChiral β-acetoxylated piperidinesEnantioselective synthesis of piperidines

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 1-methylpiperidin-3-one. The mechanistic pathways for this transformation, along with the subsequent formation of the hydrochloride salt, are central to understanding the production of this compound. Key methodologies include catalytic hydrogenation and reduction using metal hydrides, each with distinct mechanistic features that influence reaction outcomes, including stereoselectivity.

The final step in the synthesis involves the conversion of the free base, 1-methylpiperidin-3-ol, into its hydrochloride salt. This is a straightforward acid-base reaction where the tertiary amine of the piperidine ring is protonated by hydrochloric acid.

Catalytic Hydrogenation Mechanism

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones. In the synthesis of 1-methylpiperidin-3-ol, this process involves reacting 1-methylpiperidin-3-one with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

The mechanism proceeds through several key steps:

Adsorption: Both the hydrogen gas (H₂) and the substrate, 1-methylpiperidin-3-one, are adsorbed onto the surface of the palladium catalyst. The hydrogen molecule dissociates into individual hydrogen atoms bound to the catalyst surface.

Hydrogen Transfer: The reaction proceeds via the stepwise transfer of two hydrogen atoms from the catalyst surface to the carbonyl group (C=O) of the ketone. The first hydrogen atom adds to the carbonyl oxygen, and the second adds to the carbonyl carbon.

Desorption: Once the reduction is complete, the resulting 1-methylpiperidin-3-ol molecule desorbs from the catalyst surface, freeing up the active sites for further reactions.

The stereochemical outcome of this reaction can be influenced by the chirality of the starting material. For instance, when starting with a chiral precursor like (R)-3-methylpiperidin-3-one, the use of mild conditions with a Pd/C catalyst typically preserves the existing stereocenter.

Metal Hydride Reduction Mechanism

Reduction using complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), is another primary route for synthesizing 1-methylpiperidin-3-ol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 1-methylpiperidin-3-one.

Using LiAlH₄ as an example, the mechanism is as follows:

Nucleophilic Attack: The tetrahydroaluminate ion ([AlH₄]⁻) acts as a source of hydride ions. A hydride ion attacks the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-hydrogen bond. The electrons from the pi bond move to the oxygen atom, creating a tetracoordinated aluminum-alkoxide intermediate.

Protonation (Workup): After the initial reduction, the reaction mixture is quenched, typically with water or a dilute acid. This workup step protonates the intermediate alkoxide to yield the final hydroxyl group of 1-methylpiperidin-3-ol.

LiAlH₄ is a potent reducing agent, while NaBH₄ is milder and more selective. The choice of reagent and solvent (e.g., tetrahydrofuran, ethanol) can be tailored to optimize the reaction conditions.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is an acid-base reaction where the basic nitrogen atom of the piperidine ring in 1-methylpiperidin-3-ol reacts with hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium ion and a chloride anion (Cl⁻). This salt form often has improved stability and handling characteristics compared to the free base.

Research Findings on Synthetic Methods

Detailed studies have outlined specific conditions and outcomes for the synthesis of 1-methylpiperidin-3-ol and its derivatives. Below are tables summarizing these findings.

Table 1: Comparison of Reduction Methods for 1-Methylpiperidin-3-one

Method Reagents & Catalyst Solvent Temperature Typical Conversion/Yield Source
Catalytic HydrogenationH₂ gas (1–3 atm), 5-10 wt% Pd/CEthanol or Methanol25–40°C>95% conversion in 4-6 hours
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)-10°C to reflux (60°C)Not specified, but effective
Metal Hydride ReductionSodium Borohydride (NaBH₄)Tetrahydrofuran or EthanolControlled temperatureCommon, but specific yield not detailed

Table 2: Stereoselective Synthesis Research

Focus of Study Key Transformation Catalyst/Reagent Outcome Source
Asymmetric HydrogenationReduction of a β-keto-γ-lactam precursorChiral DM-SEGPHOS-Ru(II) complexGood yield (73%) and high stereoselectivity (de 98%, ee >99%) for the resulting alcohol researchgate.net
SN2 SubstitutionConversion of a hydroxyl group to an amineMethylamineInversion of configuration at the reaction center with high yield (80%) researchgate.netnih.gov

These studies, while not all directly on 1-methylpiperidin-3-ol itself, demonstrate the mechanistic principles, particularly in achieving stereocontrol, that are fundamental to the synthesis of chiral piperidinol structures. researchgate.netnih.gov

Stereochemical Investigations and Chiral Properties

Conformational Analysis of 1-Methylpiperidin-3-ol and its Ester Derivatives

The six-membered piperidine (B6355638) ring of 1-methylpiperidin-3-ol typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by the steric bulk of the substituents and potential intramolecular interactions.

For 1-methylpiperidin-3-ol, two primary chair conformers are in equilibrium. One has the hydroxyl (-OH) group in an equatorial position and the other in an axial position. Generally, the equatorial position is favored for larger substituents to avoid 1,3-diaxial interactions, which are a source of steric strain. escholarship.org However, the orientation of the N-methyl group also plays a crucial role. The nitrogen atom undergoes rapid inversion, leading to equilibria between conformers with the methyl group being either axial or equatorial. researchgate.net

Studies on related piperidine systems show that the introduction of substituents can cause a flattening of the ring. For instance, an axial methyl group at the C-3 position can lead to a flattening of the C(5)-C(6) bond. asianpubs.org In the case of 1-methylpiperidin-3-ol hydrochloride, protonation of the nitrogen atom introduces a positive charge, further influencing the conformational equilibrium. Conformational studies on the acetate (B1210297) ester of 1-methylpiperidin-3-ol as a hydrochloride salt have shown that the epimeric conjugate acids are well-defined in a chloroform (B151607) solution, indicating distinct and observable conformational preferences. cdnsciencepub.com

The analysis of proton nuclear magnetic resonance (¹H NMR) spectra is a powerful tool for conformational analysis. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles and thus the ring's conformation. niscpr.res.in For example, a large coupling constant (typically ~10-13 Hz) between two vicinal protons is characteristic of a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and diequatorial interactions. niscpr.res.in

Table 1: Conformational Preferences in 1-Methylpiperidin-3-ol Derivatives

DerivativePredominant ConformationKey Influencing FactorsAnalytical Method
1-Methylpiperidin-3-olChair conformationSteric hindrance of -OH and -CH₃ groups, nitrogen inversion¹H NMR Spectroscopy
3-Acetoxy-1-methylpiperidine hydrochlorideChair conformationProtonation of nitrogen, ester group orientation¹H NMR Spectroscopy cdnsciencepub.com
Substituted Piperidin-4-onesChair conformationEquatorial disposition of aryl and chloro substituents¹H NMR Spectroscopy niscpr.res.in

Assignment of Absolute and Relative Stereochemistry in this compound Analogs

1-Methylpiperidin-3-ol possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-methylpiperidin-3-ol and (S)-1-methylpiperidin-3-ol. nih.gov The assignment of the absolute configuration (the actual 3D arrangement of atoms) is crucial for understanding its chemical and biological properties. ox.ac.uk

Several methods are employed to determine the absolute and relative stereochemistry of chiral molecules:

X-ray Crystallography: This is often considered the most definitive method for determining absolute configuration, provided a suitable single crystal can be obtained. thieme-connect.denih.gov It provides a detailed three-dimensional map of the electron density in the molecule, allowing for the unambiguous assignment of the spatial arrangement of atoms. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly determine absolute configuration, it is a powerful tool for establishing the relative stereochemistry of diastereomers. nih.gov By analyzing the coupling constants and through-space interactions (e.g., using Nuclear Overhauser Effect, NOESY), the relative orientation of substituents on the piperidine ring can be deduced. acs.orgmdpi.com For instance, the diastereomeric ratio in a mixture of piperidine isomers can often be determined from the analysis of crude ¹H NMR spectra. escholarship.orgnih.gov

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. nih.govnih.gov By comparing the experimental chiroptical spectra with those predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined. nih.gov

Chemical Correlation: The absolute configuration of a molecule can also be established by chemically converting it to a compound of a known stereochemistry without affecting the chiral center. ox.ac.uk

In the synthesis of analogs, racemic mixtures are often separated into individual diastereomers, which can then be characterized. The relative stereochemistry of these separated isomers is commonly confirmed by analyzing the J-values in their ¹H NMR spectra. rsc.org

Enantiomeric and Diastereomeric Purity Assessment in Synthetic Protocols

When synthesizing a specific enantiomer or diastereomer of 1-methylpiperidin-3-ol or its analogs, it is essential to assess the purity of the final product. The enantiomeric excess (ee) or diastereomeric excess (de) quantifies the degree to which one stereoisomer is present in a greater amount than the other(s).

Several analytical techniques are used for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. mdpi.com

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of enantiomers that are otherwise indistinguishable can be resolved, allowing for their quantification.

NMR of Diastereomeric Derivatives: By reacting the enantiomeric mixture with a chiral derivatizing agent of known high purity, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be distinguished and quantified by standard NMR spectroscopy.

The diastereomeric ratio (dr) of a crude reaction product can often be determined directly from its ¹H NMR spectrum, as different diastereomers will typically exhibit distinct sets of peaks. nih.gov

Table 2: Methods for Stereoisomeric Purity Assessment

TechniquePrincipleApplication
Chiral HPLCDifferential interaction with a chiral stationary phase. mdpi.comSeparation and quantification of enantiomers.
Chiral GCSeparation of volatile enantiomers on a chiral column.Purity assessment of volatile chiral compounds.
NMR with Chiral Shift ReagentsFormation of transient diastereomeric complexes that have different NMR spectra.Determination of enantiomeric excess.
NMR of Diastereomeric DerivativesConversion of enantiomers into diastereomers, which are distinguishable by NMR.Determination of enantiomeric purity.

Influence of Stereochemistry on Chemical Reactivity and Molecular Interactions

The stereochemistry of 1-methylpiperidin-3-ol and its analogs has a profound impact on their chemical reactivity and how they interact with other molecules, including biological targets.

The spatial orientation of the hydroxyl group (axial vs. equatorial) influences its accessibility for chemical reactions. An equatorial hydroxyl group is generally less sterically hindered and therefore more reactive towards incoming reagents than an axial one, which is shielded by 1,3-diaxial hydrogen atoms.

Even subtle differences in stereochemistry can lead to significant changes in molecular properties. For instance, diastereomers of piperidine derivatives show distinct chemical shifts in their NMR spectra, a direct consequence of the different intramolecular environments experienced by the nuclei in each isomer. mdpi.com This difference in the electronic environment can also translate to differences in reactivity and intermolecular binding affinities.

Chemical Transformations and Derivative Synthesis

Functional Group Interconversions of the 1-Methylpiperidin-3-ol Hydrochloride Scaffold

The primary functional groups of the 1-methylpiperidin-3-ol scaffold—the hydroxyl group and the saturated nitrogen-containing ring—can undergo various interconversions, providing access to key intermediates.

The secondary alcohol moiety of 1-methylpiperidin-3-ol is readily susceptible to oxidation to form the corresponding ketone, 1-methylpiperidin-3-one (B1359798). This transformation is a critical step in the synthesis of more complex piperidine (B6355638) derivatives. Common oxidizing agents such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. The resulting ketone is a versatile intermediate for further functionalization, for instance, through reactions at the alpha-carbon.

Conversely, the scaffold can undergo reduction. While the hydroxyl group is already in a reduced state, strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve the complete reduction of the hydroxyl group to a hydrogen atom, yielding 1-methylpiperidine (B42303). This transformation removes the hydroxyl functionality entirely, which can be a strategic step in a multi-step synthesis to produce simple N-methylpiperidine derivatives.

Table 1: Representative Oxidation and Reduction Reactions

Starting Material Reagent(s) Product Reaction Type
1-Methylpiperidin-3-ol Pyridinium chlorochromate (PCC) 1-Methylpiperidin-3-one Oxidation
1-Methylpiperidin-3-ol Lithium aluminum hydride (LiAlH₄) 1-Methylpiperidine Reduction

Direct substitution on the saturated piperidine ring is generally challenging. Electrophilic substitution is uncommon on the electron-rich ring. Nucleophilic substitution reactions, however, are a cornerstone of its synthetic utility, primarily involving the hydroxyl group. The -OH group is a poor leaving group, so it must first be converted into a better one, such as a tosylate, mesylate, or a halide. Once activated, this position is susceptible to attack by a wide range of nucleophiles.

While direct substitution on the ring's carbon atoms is not typical, functionalization can be achieved indirectly. For example, oxidation to 1-methylpiperidin-3-one allows for alpha-halogenation. A notable example is the bromination of 1-methylpiperidin-4-one (an isomer) with N-bromosuccinimide (NBS) and ammonium (B1175870) acetate (B1210297) to yield 3-bromo-1-methyl-piperidin-4-one. google.com A similar strategy could be applied to 1-methylpiperidin-3-one to introduce a handle for subsequent nucleophilic substitution at the C2 or C4 position.

Synthesis of Diverse Piperidine Derivatives from this compound

The true synthetic power of this compound is realized in its use as a precursor for a diverse range of more complex piperidine derivatives.

The secondary alcohol of 1-methylpiperidin-3-ol is readily converted into esters and ethers, which is a common strategy to modify the molecule's properties or to introduce new functional groups.

Esterification: Esters can be synthesized through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the HCl generated. For example, reaction with acetyl chloride would yield 1-methylpiperidin-3-yl acetate. These reactions are fundamental in medicinal chemistry for creating prodrugs or tuning pharmacokinetic properties.

Etherification: Ether derivatives can be formed via a Williamson ether synthesis-type reaction. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether.

Table 2: Examples of Ester and Ether Derivatization

Derivative Type Reagents Product Example
Ester (Acetate) Acetyl Chloride, Pyridine (B92270) 1-Methylpiperidin-3-yl acetate
Ether (Methyl) Sodium Hydride, Methyl Iodide 3-Methoxy-1-methylpiperidine
Ether (Benzyl) Sodium Hydride, Benzyl Bromide 3-(Benzyloxy)-1-methylpiperidine

As the starting material is already N-methylated, creating other N-substituted analogs typically requires a demethylation step followed by re-alkylation or acylation. Reagents like 1-chloroethyl chloroformate (ACE-Cl) are used for N-demethylation, which, after a methanolysis step, yields the secondary amine (3-hydroxypiperidine). acs.org This secondary amine can then be reacted with various electrophiles (alkyl halides, acyl chlorides) to install a wide range of substituents on the nitrogen atom. nih.gov

Ring-substitution strategies often leverage an activated intermediate. As mentioned, oxidation to the ketone provides an entry point for functionalization at the alpha-carbons. Alkylation of the enolate of 1-methylpiperidin-2-one (B1584548) (a related structure) with s-BuLi and an alkyl halide demonstrates that the carbon adjacent to the nitrogen can be functionalized. researchgate.net This highlights a potential route for introducing substituents onto the piperidine ring of the 1-methyl-3-oxo-piperidine intermediate.

A key application of 1-methylpiperidine derivatives is in the construction of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. A prominent example involves the use of a derivative of 1-methylpiperidin-3-ol to synthesize an intermediate for the anticoagulant drug, idoxaban. google.com

The synthesis starts with the oxidation of 1-methylpiperidin-3-ol to 1-methylpiperidin-3-one (or its isomer, 1-methylpiperidin-4-one). The ketone is then halogenated at the alpha-position to give 3-bromo-1-methyl-piperidin-4-one. This bromo-ketone undergoes a condensation reaction with ethyl thiooxamide in the presence of a base. google.com This reaction, a Hantzsch-type thiazole (B1198619) synthesis, constructs a thiazole ring fused to the piperidine scaffold, forming ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. Subsequent hydrolysis and hydrochlorination yield the carboxylic acid hydrochloride, a key building block for more complex molecules. google.com This demonstrates how the simple 1-methylpiperidin-3-ol scaffold can be elaborated into complex, polycyclic systems.

Regioselectivity and Chemoselectivity in Derivatization Processes

The strategic derivatization of 1-Methylpiperidin-3-ol hinges on the differential reactivity of its hydroxyl and tertiary amine functionalities. The nitrogen atom of the tertiary amine is generally more nucleophilic than the oxygen atom of the secondary alcohol. This inherent difference in nucleophilicity is a key factor governing the chemoselectivity of many reactions.

However, the reactivity of these groups can be modulated by the reaction conditions, particularly the pH. Under acidic conditions, the tertiary amine is protonated to form a quaternary ammonium salt. This protonation effectively "protects" the amine, rendering it non-nucleophilic and preventing it from participating in reactions such as acylation. This principle allows for the selective derivatization of the hydroxyl group.

Conversely, under neutral or basic conditions, the tertiary amine is a free nucleophile and can readily react with electrophiles. The hydroxyl group can also be deprotonated under sufficiently basic conditions to form an alkoxide, a much stronger nucleophile than the neutral hydroxyl group. The interplay of these factors allows for controlled and selective chemical transformations.

Selective O-Acylation under Acidic Conditions

A well-established strategy for the selective acylation of the hydroxyl group in amino alcohols involves conducting the reaction under acidic conditions. nih.gov By using a strong acid as a solvent or catalyst, the more basic amino group is protonated, thereby deactivating it towards acylation agents like acyl chlorides or anhydrides. This leaves the less basic hydroxyl group free to react, leading to the formation of the corresponding ester with high chemoselectivity. nih.gov

For instance, the treatment of a hydroxyamino acid with an acyl chloride in a strongly acidic medium such as trifluoroacetic acid (CF3CO2H) results in the selective formation of the O-acyl derivative. nih.gov The product can often be precipitated as a crystalline salt, simplifying purification. nih.gov This methodology is highly scalable and avoids the need for traditional protecting group chemistry. nih.gov

Table 1: Theoretical Example of Selective O-Acylation of 1-Methylpiperidin-3-ol

ReagentSolvent/CatalystExpected Major ProductRationale
Acetyl chlorideTrifluoroacetic acid1-Methylpiperidin-3-yl acetateProtonation of the tertiary amine deactivates it, allowing for selective acylation of the hydroxyl group. nih.gov
Benzoyl chlorideMethanesulfonic acid1-Methylpiperidin-3-yl benzoateThe strong acid protonates the amine, favoring O-acylation. nih.gov

This table is based on established principles of chemoselective acylation of amino alcohols and serves as a theoretical illustration for 1-Methylpiperidin-3-ol.

Selective N-Alkylation and Quaternization

In contrast to acylation, alkylation reactions with alkyl halides typically favor the more nucleophilic nitrogen atom, leading to the formation of a quaternary ammonium salt. This reaction is a classic example of N-alkylation of a tertiary amine. The quaternization of piperidine derivatives has been studied, and the stereochemical outcome can be influenced by the reaction conditions and the structure of the alkylating agent.

The choice of alkylating agent can also influence the site of alkylation. Reagents with "hard" leaving groups, such as dimethyl sulfate, tend to favor O-alkylation of amides, while those with "soft" leaving groups, like methyl iodide, favor N-alkylation. researchgate.net In the case of 1-Methylpiperidin-3-ol, the greater nucleophilicity of the nitrogen atom makes N-alkylation the more probable outcome under neutral or basic conditions.

For the selective mono-N-alkylation of primary or secondary amino alcohols, methods involving chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed. organic-chemistry.org This strategy protects and activates the amine for selective alkylation. While 1-Methylpiperidin-3-ol is a tertiary amine, this principle highlights the strategies employed to control reactivity in multifunctional molecules.

Table 2: Theoretical Example of Selective N-Quaternization of 1-Methylpiperidin-3-ol

ReagentSolventExpected Major ProductRationale
Methyl iodideAcetonitrile1,1-Dimethyl-3-hydroxypiperidinium iodideThe tertiary amine is more nucleophilic than the hydroxyl group, leading to selective N-alkylation.
Benzyl bromideN,N-Dimethylformamide (DMF)1-Benzyl-1-methyl-3-hydroxypiperidinium bromidePreferential attack of the nucleophilic nitrogen on the alkyl halide.

This table illustrates the expected outcome of N-alkylation based on the higher nucleophilicity of the tertiary amine.

Analytical Characterization in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating 1-Methylpiperidin-3-ol hydrochloride from impurities, starting materials, and degradation products, thereby allowing for its accurate quantification and purity assessment.

HPLC and UPLC are the most widely used chromatographic techniques for the analysis of non-volatile pharmaceutical compounds. A robust, stability-indicating HPLC or UPLC method is critical for determining the purity of this compound.

Method Development: The development of such a method involves optimizing several parameters to achieve good resolution between the main compound and all potential impurities. researchgate.net

Column: A reversed-phase column, such as a C18 or C8, is typically the first choice.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is changed over time, is often employed to separate compounds with a wide range of polarities. researchgate.net

Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is common. A Photo-Diode Array (PDA) detector is often used to confirm peak purity.

Validation: The final method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. herts.ac.uk

Table 4: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Since this compound is a non-volatile salt, direct analysis by GC is not feasible.

Derivatization: To make the compound suitable for GC analysis, a derivatization step is required. This chemical modification converts the polar hydroxyl (-OH) and amine hydrochloride groups into less polar, more volatile functional groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (TMS) ether and free the amine.

Analysis: The resulting volatile derivative can then be injected into the GC system. Separation is typically achieved on a capillary column with a non-polar or mid-polarity stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of the parent compound and any volatile impurities.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation and analysis of chiral compounds in pharmaceutical research due to its high efficiency, short analysis times, and minimal sample consumption. semanticscholar.orgdergipark.org.tr For chiral molecules like 1-Methylpiperidin-3-ol, which can exist as enantiomers, CE is particularly valuable for resolving these stereoisomers. The biological activity of enantiomers can differ significantly, making their separation and quantification essential. bohrium.com

The primary mode of CE used for chiral separations is Free Solution Capillary Electrophoresis (FSCE), often employing chiral selectors added to the background electrolyte. springernature.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose due to their broad applicability and commercial availability. bohrium.comspringernature.com For a basic compound such as 1-Methylpiperidin-3-ol, charged or derivatized cyclodextrins, like sulfated β-cyclodextrin, can offer enhanced enantiomeric resolution. bohrium.com

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. Method development involves optimizing several parameters to achieve baseline resolution of the enantiomers.

Table 1: Key Parameters for Chiral CE Method Development

Parameter Description Typical Range/Options
Chiral Selector Forms transient diastereomeric complexes with the analyte enantiomers. Native CDs (α, β, γ), Derivatized CDs (e.g., sulfated, methylated)
Buffer pH Affects the charge of the analyte and the electroosmotic flow (EOF). Typically acidic to neutral for basic compounds.
Buffer Concentration Influences ionic strength, current, and peak shape. 25-100 mM
Organic Modifier Modifies the solubility of the analyte and selector, and can improve resolution. Methanol, Acetonitrile, Ethanol (10-40% v/v) bohrium.comresearchgate.net
Applied Voltage Drives the separation; higher voltages lead to shorter analysis times. 15-30 kV dergipark.org.tr

| Temperature | Affects buffer viscosity, EOF, and interaction kinetics. | 20-35 °C nih.gov |

A stability-indicating CE method can also be developed to monitor the degradation of this compound under various stress conditions, ensuring that the analytical method can accurately quantify the compound in the presence of its degradation products. nih.gov

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. For this compound, single-crystal X-ray diffraction analysis provides definitive proof of its molecular connectivity, conformation, and absolute stereochemistry (if a chiral resolution has been performed). This technique is crucial for validating the structure of synthesized piperidine (B6355638) derivatives. mdpi.com

The analysis of piperidine-containing structures reveals that the six-membered piperidine ring typically adopts a stable chair conformation. researchgate.nettandfonline.com In the solid state, the crystal structure is stabilized by a network of intermolecular interactions, most notably hydrogen bonds. For this compound, the hydroxyl group and the protonated piperidine nitrogen are expected to act as hydrogen bond donors, while the chloride ion and the hydroxyl oxygen can act as acceptors. ebi.ac.uk These hydrogen bonds play a major role in the formation of the crystal lattice. tandfonline.com

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the atoms can be determined.

Table 2: Crystallographic Data for a Hypothetical Piperidine Derivative

Parameter Example Value
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Unit Cell Dimensions a = 9.57 Å, b = 19.76 Å, c = 11.40 Å, β = 94.38° researchgate.net
Volume (V) 2148.9 ų researchgate.net
Molecules per Unit Cell (Z) 4 researchgate.net
Calculated Density (Dcalc) 1.213 Mg/m³ researchgate.net
Hydrogen Bonding N-H···Cl, O-H···Cl

| Piperidine Ring Conformation | Chair tandfonline.com |

The structural insights gained from X-ray crystallography are vital for understanding structure-activity relationships and for computational modeling studies. acs.orguzh.ch

Advanced Analytical Method Development and Validation in Research Settings

The development and validation of robust analytical methods are required to ensure the reliable quantification and quality assessment of this compound in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. austinpublishinggroup.comresearchgate.net A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the goal, capable of separating the parent compound from any potential impurities or degradation products. scispace.com

Method development involves a systematic approach to optimizing chromatographic conditions to achieve the desired separation.

Table 3: Typical Parameters for RP-HPLC Method Development

Parameter Description Typical Conditions
Stationary Phase The column providing the separation medium. C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) indexcopernicus.com
Mobile Phase The solvent that carries the analyte through the column. A mixture of aqueous buffer (e.g., phosphate, formate) and an organic modifier (acetonitrile or methanol). indexcopernicus.commdpi.com
Elution Mode The process of changing the mobile phase composition. Isocratic (constant composition) or Gradient (varied composition).
Flow Rate The speed at which the mobile phase moves through the column. 0.8 - 1.5 mL/min indexcopernicus.com
Column Temperature Affects retention time, peak shape, and selectivity. Ambient or controlled (e.g., 30-40 °C). austinpublishinggroup.com

| Detection Wavelength | Wavelength at which the analyte shows maximum absorbance. | Determined by UV-Vis scan; often in the low UV range (e.g., 200-220 nm) for compounds lacking a strong chromophore. nih.gov |

Once the method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Validation ensures that the method is suitable for its intended purpose. edqm.eu Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated using forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). scispace.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired. mdpi.commdpi.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recoveries are typically expected to be within 98-102%. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2%. mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By following this rigorous development and validation process, a reliable analytical method can be established for the routine analysis and stability assessment of this compound in a research environment.

Computational Chemistry and Theoretical Studies of 1 Methylpiperidin 3 Ol Hydrochloride

Computational chemistry provides a powerful lens through which the properties and reactivity of molecules like 1-Methylpiperidin-3-ol hydrochloride can be understood at an atomic level. These theoretical approaches complement experimental findings, offering insights into molecular structure, behavior, and potential applications.

Advanced Applications in Chemical Research

1-Methylpiperidin-3-ol Hydrochloride as a Versatile Chemical Precursor and Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis, providing a chiral core that is instrumental in constructing more complex molecular structures. Its utility stems from the stereochemically defined hydroxyl group on the piperidine (B6355638) ring, which allows for precise modifications and elaborations.

Precursor for Complex Heterocyclic Architectures

The functionalized piperidine ring of 1-methylpiperidin-3-ol is a key starting point for synthesizing intricate heterocyclic systems. Many natural products and active pharmaceutical ingredients feature the piperidine core, and the specific placement of a chiral hydroxyl group at the C3-position can significantly influence the biological activity of the final molecule. researchgate.net This makes chiral piperidinols essential intermediates in medicinal chemistry. For instance, the piperidine framework is central to the synthesis of various therapeutic agents, including those targeting neurodegenerative diseases. nih.govnih.govmanchester.ac.uk Synthetic strategies often leverage such precursors to build polyfunctional and multi-substituted piperidine structures, which are common in a variety of natural alkaloids. rsc.org

Chiral Building Block in Natural Product Synthesis and Analogs

The enantiomerically pure forms of piperidine derivatives are crucial for the synthesis of biologically active natural products and their analogs. researchgate.net The 3-piperidinol alkaloid structure is a recurring theme in nature, and synthetic chemists have developed methods to prepare these complex molecules using chiral building blocks derived from simpler piperidones. acs.org These building blocks allow for the stereocontrolled synthesis of various alkaloids, including (+)-prosafrinine, (−)-iso-6-cassine, (−)-prosophylline, and (−)-prosopinine. acs.org The biosynthesis of many piperidine alkaloids proceeds through intermediates like Δ¹-piperideine, which is derived from lysine (B10760008). rsc.orgresearchgate.net Synthetic methods inspired by these natural pathways have been developed to assemble multi-substituted chiral piperidines, showcasing the importance of these foundational structures. rsc.org

Table 1: Examples of Complex Molecules Synthesized Using Piperidine-based Chiral Building Blocks

Target Molecule/Class Therapeutic Area/Significance Reference
3-Piperidinol Alkaloids (e.g., prosophylline) Natural product synthesis acs.org
Adenosine A2A Receptor Antagonists Parkinson's Disease, Neurodegenerative Disorders nih.govnih.govacs.org
DNA Methyltransferase (DNMT) Inhibitors Epigenetic therapy, Cancer nih.govnih.gov
Quinolizidine Alkaloids (e.g., (-)-epimyrtine) Natural product synthesis rsc.org

Investigation of Molecular Interactions of Piperidine Derivatives

The piperidine scaffold is frequently employed in the design of molecules intended to interact with specific biological targets. Its structural properties allow it to serve as a core upon which various functional groups can be arranged to optimize binding to enzymes and receptors.

Enzyme-Substrate Interaction Studies with Piperidine Analogs

Piperidine alkaloids and their synthetic analogs are often used to study enzyme-substrate interactions. For example, the binding and inhibition effects of various piperidine alkaloids have been investigated on plant amine oxidases to compare how they interact with the enzyme's binding subsites. nih.gov Such studies are crucial for understanding the mechanism of action and for the development of new enzyme inhibitors. In the field of epigenetics, molecules designed as transition state analogues for DNA methyltransferases (DNMTs) have been synthesized to probe and inhibit enzyme function. nih.govnih.gov While some complex adenosine-based compounds were inactive against DNMTs, they surprisingly showed inhibitory activity against protein arginine methyltransferases (PRMTs), demonstrating how scaffolds designed for one target can be repurposed to study others. nih.gov

Ligand Design for Specific Molecular Targets (e.g., Receptors, Enzymes)

The design of ligands that bind with high affinity and selectivity to specific molecular targets is a cornerstone of modern drug discovery. cresset-group.comresearchgate.net The piperidine scaffold is a privileged structure in this field, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs) and other key proteins. researchgate.netmdpi.com

Computational and synthetic approaches are combined to optimize these ligands. For instance, in the development of antagonists for the adenosine A2A receptor—a target for Parkinson's disease—piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated. nih.gov Similarly, piperidine and piperazine (B1678402) groups are often added to ligand scaffolds to act as solubilizing groups and to enhance binding potency. acs.orgnih.gov Docking studies using homology models of receptors, such as the GABAA receptor, help to elucidate the binding modes of piperidine-based ligands and guide the synthesis of new analogs with improved pharmacological profiles. nih.gov

Development of Chemical Probes and Imaging Agents

Chemical probes and imaging agents are essential tools for visualizing and studying biological processes in real-time. The development of new probes for techniques like Positron Emission Tomography (PET) is a complex, multidisciplinary field. bohrium.com

The synthesis of PET probes begins with a suitable precursor, an unlabeled molecule that serves as a scaffold for incorporating a radioactive isotope, such as Fluorine-18 ([¹⁸F]). chempep.com The design of this precursor is critical as it dictates the efficiency of the radiolabeling process and the biological behavior of the final imaging agent. chempep.com Piperazine and piperidine scaffolds are utilized in the development of such probes. For example, piperazine-based inhibitors have been synthesized for the development of novel ¹⁸F-labeled PET tracers targeting fibroblast activation protein (FAP), which is expressed in the microenvironment of many tumors. nih.gov Similarly, triazine-based scaffolds have been developed as a modular platform for creating targeted PET imaging probes, allowing for the convenient linkage of targeting molecules and radiolabeled chelators. acs.orgillinois.edu These advanced tools are crucial for improving diagnostic imaging and potentially for theranostic applications that combine diagnosis and therapy. chempep.com

Role in Inhibitor Design and Epigenetic Modulation Studies

This compound serves as a crucial building block in the synthesis of complex molecules designed to modulate epigenetic processes. Epigenetics involves modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. nih.govnih.gov One of the key mechanisms in epigenetics is the methylation of histones, proteins that package DNA into chromatin. nih.gov The dynamic nature of histone methylation is controlled by two opposing enzyme families: histone methyltransferases (KMTs), which add methyl groups, and histone demethylases (KDMs), which remove them. nih.gov

The dysregulation of histone demethylases is implicated in a variety of human diseases, particularly cancer, making them significant targets for therapeutic intervention. nih.govnih.gov The KDM4 family of histone lysine demethylases, for instance, plays a critical role in regulating gene transcription and DNA repair. nih.gov The discovery of molecules that can inhibit these enzymes has opened new avenues for research and potential treatments.

In this context, this compound is not typically an active inhibitor itself but is a valuable precursor for creating more elaborate inhibitor structures. Its piperidine ring is a common scaffold in medicinal chemistry, utilized to explore the chemical space around a target enzyme's active site. This structural motif can be incorporated into larger molecules to enhance properties such as solubility, cell permeability, and binding affinity to the target protein.

Research into inhibitors for the KDM4 and KDM5 families of histone demethylases has led to the development of potent compounds based on scaffolds like pyrido[3,4-d]pyrimidin-4(3H)-one. These complex molecules often feature substituted piperidine rings, demonstrating the utility of precursors like this compound in their synthesis. The development of these inhibitors allows researchers to probe the function of specific demethylases and validate them as therapeutic targets. nih.govsemanticscholar.org

The table below showcases several potent KDM inhibitors that incorporate a substituted piperidine ring, illustrating the successful application of this chemical moiety in designing molecules for epigenetic modulation. These compounds have been developed to be cell-permeable and show significant activity against their target enzymes.

Table 1: Examples of KDM4/KDM5 Inhibitors Incorporating a Piperidine Moiety

Compound Target(s) Potency Cellular Activity
Compound 10 KDM4/KDM5 IC₅₀ = 79–126 nM Cell-penetrant nih.gov
Compound 11 KDM4C/KDM5C IC₅₀ = 5 µM / 4 µM Active in cell imaging assay nih.gov
Compound 12 KDM4B/KDM5B IC₅₀ = 31 nM / 23 nM Cell-permeable; increased H3K9me3 and H3K4me3 marks in cells nih.gov

| Compound 13 | KDM4A/KDM5B | Kᵢ = 4 nM / 7 nM | Spirocyclic analogue with improved affinity for KDM4A nih.gov |

This data highlights the effectiveness of using piperidine-containing structures in the design of potent and selective inhibitors for histone demethylases. The strategic use of building blocks like this compound is fundamental to the medicinal chemistry efforts aimed at developing novel epigenetic modulators for research and therapeutic purposes. nih.gov

Future Research Horizons for this compound

The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its prevalence in a vast array of natural products and synthetic pharmaceuticals. Within this important class of heterocyclic compounds, this compound represents a key building block, offering a versatile platform for the synthesis of more complex molecular architectures. As scientific inquiry pushes the boundaries of chemical synthesis and materials science, the exploration of novel methodologies for the preparation and application of this compound and its derivatives is paramount. This article delineates future research directions centered on this compound, focusing on innovative synthetic strategies, advanced analytical techniques, computational design, and its expansion into new scientific domains.

Q & A

Q. What are the common synthetic routes for 1-Methylpiperidin-3-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves reductive amination or nucleophilic substitution reactions. For example, intermediates like 3-methylpiperidin-4-one () can be reduced using NaBH₄ or LiAlH₄, followed by HCl salt formation. Optimization includes adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (THF vs. ethanol), and temperature (reflux vs. room temperature) to improve yield and purity. Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C-NMR identifies structural motifs (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and confirms stereochemistry.
  • HPLC-MS : Validates purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Confirms stoichiometry (C:H:N:Cl ratios) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols (P95 respirators recommended) .
  • Storage : Store at 2–8°C in airtight containers; avoid moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish isomers.
  • Spiking Experiments : Add authentic standards to confirm peak assignments.
  • X-ray Crystallography : Resolves absolute configuration if crystalline .

Q. What strategies mitigate impurity formation during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-oxide derivatives from over-oxidation).
  • Process Controls : Optimize reaction time (prevents side reactions) and implement recrystallization (ethanol/water mixtures) for purification .
  • DoE (Design of Experiments) : Statistically evaluate factors like pH and temperature to minimize byproducts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 1–3 months; analyze degradation via HPLC.
  • pH-Dependent Degradation : Under acidic conditions (pH <3), hydrolysis of the piperidine ring may occur, while alkaline conditions (pH >9) promote oxidation. Buffered solutions (pH 6–7) enhance stability .

Q. What mechanistic insights explain regioselectivity in its derivatives’ synthesis?

  • Methodological Answer : Regioselectivity in reactions (e.g., alkylation at N vs. O) is influenced by steric and electronic factors. Computational methods (DFT) predict reactive sites, while experimental validation uses isotopic labeling (²H/¹³C) to track bond formation. For example, bulky substituents on the piperidine ring favor N-alkylation over O-alkylation .

Q. How can enantiomeric purity be ensured in chiral derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps.
  • Circular Dichroism (CD) : Monitors optical activity to confirm enantiomeric excess (>99% ee) .

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